molecular formula C15H19ClN2O B4172301 1-(4-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride

1-(4-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride

Cat. No.: B4172301
M. Wt: 278.78 g/mol
InChI Key: MHVZKRWUUBRASC-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxybenzyl group and a pyridinylmethyl group attached to an amine, with the hydrochloride salt form enhancing its solubility in water

Properties

IUPAC Name

1-(4-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O.ClH/c1-2-18-15-8-6-13(7-9-15)11-16-12-14-5-3-4-10-17-14;/h3-10,16H,2,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVZKRWUUBRASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCC2=CC=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride typically involves the reaction of 4-ethoxybenzyl chloride with 2-pyridinylmethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of 2-pyridinylmethylamine attacks the carbon atom of the 4-ethoxybenzyl chloride, resulting in the formation of the desired amine. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(4-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (4-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride
  • (4-ethoxybenzyl)(2-pyridinylethyl)amine hydrochloride
  • (4-ethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride

Uniqueness

1-(4-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride is unique due to the specific positioning of the ethoxybenzyl and pyridinylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
Reactant of Route 2
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1-(4-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride

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